穆塞拉林C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

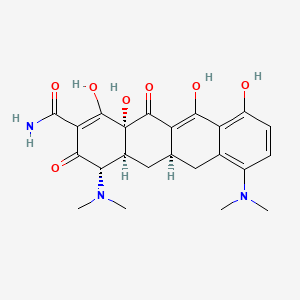

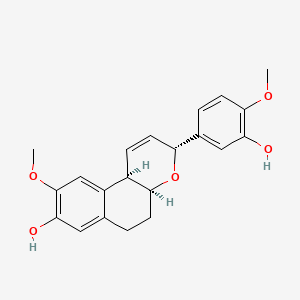

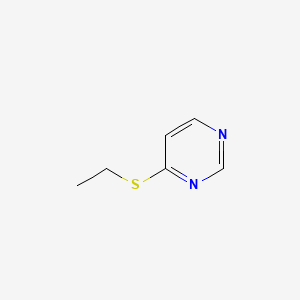

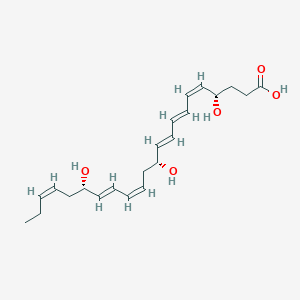

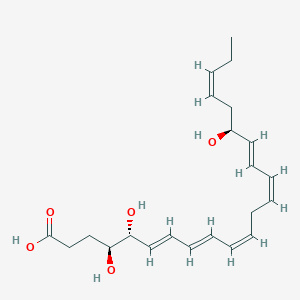

Musellarin C is a natural compound with the molecular formula C21H22O5 and a molecular weight of 354.40 g/mol . It is a type of phenol and is found in the aerial parts of Musella lasiocarpa . It is a powder in its physical form .

Synthesis Analysis

The total synthesis of Musellarin C has been achieved through several steps . The key synthetic features include an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization to construct the tricyclic framework . The final stage of synthesis involves Heck coupling of aryldiazonium salts to introduce the aryl group into the dihydropyran in a 2,6-trans fashion .Molecular Structure Analysis

The molecular structure of Musellarin C is complex, with a tricyclic framework constructed through an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization . The final stage of synthesis introduces the aryl group into the dihydropyran in a 2,6-trans fashion via Heck coupling of aryldiazonium salts .Chemical Reactions Analysis

The synthesis of Musellarin C involves several chemical reactions, including an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization . These reactions help construct the tricyclic framework of the molecule . The final stage of synthesis involves Heck coupling of aryldiazonium salts to introduce the aryl group into the dihydropyran .Physical And Chemical Properties Analysis

Musellarin C is a powder in its physical form . It has a molecular weight of 354.40 g/mol . The compound is a type of phenol and is derived from the aerial parts of Musella lasiocarpa .科学研究应用

穆塞拉林A-C(包括穆塞拉林C)的第一个非对映选择性全合成已实现,在15-16个步骤中收率范围为7.8%至9.8%。合成过程中的关键特征包括Achmatowicz重排、岸田还原和Friedel-Crafts环化(Li、Leung和Tong,2014).

为合成穆塞拉林A-C开发了一种新的两步反式芳基化方法。该方法包括区域选择性γ-脱氧和非对映选择性Heck-Matsuda偶联,导致(-)-穆塞拉林A-C和12个类似物的第一个不对称全合成。对这些类似物的初步细胞毒性评估发现,其中两个比穆塞拉林的效力高三到六倍(Li、Ip、Ip和Tong,2015).

一项关于巨豆种子提取物及其酚酸在异丙肾上腺素诱导的大鼠心肌梗死中的心脏保护活性的研究。结果表明,这些酚酸在使心肌免受有害影响方面具有潜力,表明穆塞拉林C可以潜在地探索的领域(Panda、Laddha、Nandave和Srinath,2016).

对五味子素C(一种具有与穆塞拉林C相似的性质的化合物)的研究表明,它具有减少炎症和氧化以及促进线粒体生物发生的潜力,这表明了穆塞拉林C可能的应用领域(Takanche、Lee、Kim、Kim、Han、Lee和Yi,2018).

对一组新的脂肪组织来源的多能干细胞(称为Muse细胞)的研究表明,它们对严重的细胞应激具有很高的抵抗力,并可能对再生医学产生影响,而再生医学是穆塞拉林C可能相关的领域(Heneidi、Simerman、Keller、Singh、Li、Dumesic和Chazenbalk,2013).

多发性硬化症和大麻提取物(MUSEC)研究表明大麻提取物在治疗多发性硬化症肌肉僵硬方面的益处,突出了类似治疗应用中类似穆塞拉林C的植物衍生化合物的潜力(Zajicek、Hobart、Slade、Barnes和Mattison,2012).

作用机制

Target of Action

Musellarin C is a complex organic compound used in life sciences research

Biochemical Pathways

Musellarin C is a diarylheptanoid derivative, a family of secondary plant metabolites isolated from various sources . Diarylheptanoids are known precursors in the biosynthesis of Phenylphenalenones (PPs), complex phenolic natural products . .

属性

IUPAC Name |

(3R,4aS,10bR)-3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-24-20-7-4-13(10-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)3-6-19(14)26-18/h4-5,7-11,14,18-19,22-23H,3,6H2,1-2H3/t14-,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMYSBQSMIOYNB-ZMYBRWDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Musellarin C | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-ba-)- (9CI)](/img/no-structure.png)

![7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B592862.png)